[Ethyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid
Description
[Ethyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid is a fluorinated amino acid derivative characterized by an ethyl group, a 3-trifluoromethylbenzyl substituent, and an acetic acid moiety linked via an amino group. Its molecular formula is C₁₂H₁₃F₃N₂O₂ (calculated molecular weight: ~274.24 g/mol). The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry for drug design .
For trifluoromethyl-containing amines, catalyst-free trifluoroethylation using trifluoroacetic acid (TFA) may be employed to introduce the -CF₃ group .
Properties
IUPAC Name |
2-[ethyl-[[3-(trifluoromethyl)phenyl]methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-2-16(8-11(17)18)7-9-4-3-5-10(6-9)12(13,14)15/h3-6H,2,7-8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZPRSDEXCNJMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)C(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl-(3-trifluoromethyl-benzyl)-amino-acetic acid is a compound of interest in medicinal chemistry due to its unique trifluoromethyl group and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of various compounds, making them more potent and selective for their targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of Ethyl-(3-trifluoromethyl-benzyl)-amino-acetic acid can be characterized as follows:
- Chemical Formula: C12H12F3N2O2
- CAS Number: [Not provided]
- Molecular Weight: Approximately 270.23 g/mol
The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and electronic properties, which are critical for its interaction with biological targets.
The biological activity of Ethyl-(3-trifluoromethyl-benzyl)-amino-acetic acid primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity due to its electron-withdrawing nature, which can stabilize interactions with polar or charged residues in target proteins.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways associated with inflammation, neurodegeneration, or cancer progression.
Biological Activity and Therapeutic Potential
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. For instance:
- Antitumor Activity: Trifluoromethyl-substituted compounds have shown promising results in inhibiting tumor growth in various cancer cell lines due to their ability to interfere with cell proliferation pathways .
- Neuroprotective Effects: Some studies suggest that such compounds can protect neuronal cells from apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .
- Anti-inflammatory Properties: The modulation of inflammatory pathways has been observed, suggesting a role in treating conditions like arthritis or other inflammatory disorders.
Research Findings and Case Studies
Several studies have investigated the biological activity of similar compounds to elucidate potential applications for Ethyl-(3-trifluoromethyl-benzyl)-amino-acetic acid. Below are notable findings:
Scientific Research Applications
Medicinal Chemistry
1.1 Anti-inflammatory Properties
Research has shown that compounds containing the trifluoromethyl group exhibit significant anti-inflammatory effects. Ethyl-(3-trifluoromethyl-benzyl)-amino-acetic acid is being investigated for its potential to modulate immune responses and reduce inflammation in conditions such as arthritis and autoimmune diseases. In a study involving collagen-induced arthritis in rats, the compound demonstrated a reduction in joint swelling and inflammatory markers, suggesting its efficacy as an anti-inflammatory agent .
1.2 Cancer Therapeutics
The compound's ability to affect cell signaling pathways makes it a candidate for cancer treatment. Its mechanism involves the modulation of sphingosine-1-phosphate (S1P) receptors, which are implicated in cancer progression and metastasis. Preclinical studies indicated that derivatives of this compound could inhibit tumor growth by interfering with S1P signaling pathways, thus offering a promising avenue for cancer therapeutics .
Material Science
2.1 Development of Fluorinated Polymers
Ethyl-(3-trifluoromethyl-benzyl)-amino-acetic acid is utilized in synthesizing fluorinated polymers known for their chemical resistance and thermal stability. These materials are valuable in applications requiring durability under harsh conditions, such as coatings and sealants in the aerospace and automotive industries. The incorporation of trifluoromethyl groups enhances the hydrophobicity and overall performance of these polymers .
Biochemical Applications
3.1 Radioligands for PET Imaging
The compound is being explored for its potential as a radioligand in positron emission tomography (PET) imaging. Studies have focused on its structural derivatives to improve binding affinities for specific targets within biological systems. The incorporation of trifluoromethyl groups has been shown to enhance the pharmacokinetic properties of these radioligands, making them suitable for non-invasive imaging techniques .
Table 1: Summary of Applications
| Application Area | Specific Use Case | Observed Benefits |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory agent | Reduced inflammation in animal models |
| Cancer therapeutics | Inhibition of tumor growth | |
| Material Science | Fluorinated polymers | Enhanced chemical resistance |
| Biochemical Applications | Radioligands for PET imaging | Improved binding affinities |
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled study involving rats with induced arthritis, ethyl-(3-trifluoromethyl-benzyl)-amino-acetic acid was administered at varying doses (0.3 mg/kg, 1 mg/kg, 3 mg/kg). Results indicated a dose-dependent reduction in joint swelling and inflammatory cytokines, highlighting its potential as an anti-inflammatory therapeutic agent .
Case Study 2: Cancer Treatment Efficacy
A series of experiments assessed the impact of trifluoromethylated compounds on cancer cell lines. The results demonstrated that compounds similar to ethyl-(3-trifluoromethyl-benzyl)-amino-acetic acid significantly inhibited cell proliferation through S1P receptor modulation, indicating promising therapeutic applications in oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares [Ethyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid with three analogs:
Key Comparative Insights
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP values in all compounds, enhancing membrane permeability. The target compound’s logP is estimated at ~2.5, comparable to its analogs .
- Acid Dissociation (pKa) : The carboxylic acid group in all compounds has a pKa of ~2.5–3.0, favoring ionization at physiological pH .
Stability and Reactivity
Research Findings and Trends
- Catalyst-Free Trifluoroethylation : Recent advances in TFA-mediated reactions enable efficient trifluoromethyl group introduction without metal catalysts, improving scalability .
- Chiral Applications : Enantiomerically pure analogs (e.g., the (R)-isomer in ) are prioritized in drug discovery for reduced off-target effects .
- Discontinuation Trends : Commercial discontinuation of the target compound () highlights shifting industrial focus toward more stable or bioactive analogs like benzamido derivatives .
Preparation Methods
Synthesis of Ethyl-(3-Trifluoromethyl-Benzyl)Amine
The foundational step in this route involves the alkylation of ethylamine with 3-trifluoromethyl-benzyl chloride. This reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmospheric conditions. A molar excess of ethylamine ensures mono-alkylation, minimizing the formation of tertiary amine byproducts. For instance, in a procedure analogous to Example 1 of Source, benzylmethylamine reacts with 3-trifluoromethyl-phenethyl-chloride at 100°C for 12 hours, yielding N-benzyl-N-methyl-3-trifluoromethyl-phenethylamine in 82% yield after distillation. Applied to the target compound, this method would require careful stoichiometric control to isolate the secondary amine.
Nucleophilic Substitution with Chloroacetic Acid
The resultant ethyl-(3-trifluoromethyl-benzyl)amine undergoes nucleophilic substitution with chloroacetic acid in the presence of a base such as sodium hydroxide. This step, conducted in aqueous ethanol at 60–80°C, facilitates the displacement of the chloride moiety by the amine’s nitrogen atom, forming the acetic acid derivative. Source highlights similar hydrolysis conditions, where acetonitrile intermediates are converted to carboxylic acids under acidic reflux. Optimal reaction times (4–6 hours) and solvent extraction protocols, as described in Source, ensure high selectivity and yield.
Reductive Amination Using Glyoxylic Acid
Imine Formation and Reduction
Reductive amination offers a one-pot strategy for coupling ethylamine, 3-trifluoromethyl-benzaldehyde, and glyoxylic acid. Initial condensation of ethylamine with the aldehyde forms a Schiff base, which subsequently reacts with glyoxylic acid in the presence of a reducing agent such as sodium cyanoborohydride. This method, though less documented in the provided sources, aligns with general reductive amination principles. Source’s use of hydroxylamine salts in oximation reactions underscores the viability of carbonyl-group functionalization in trifluoromethyl-aromatic systems.
Acidic Workup and Purification
Post-reduction, acidic workup liberates the carboxylic acid functionality from any ester intermediates. Crystallization from cold water or ethanol-water mixtures, as demonstrated in Source’s hydrolysis of ester salts, yields the pure acetic acid derivative. Challenges include controlling stereochemistry and minimizing side reactions, necessitating precise pH and temperature regulation.
Nitrile Hydrolysis Approach
Synthesis of the Cyanoethyl Intermediate
Alkylation of ethyl-(3-trifluoromethyl-benzyl)amine with chloroacetonitrile introduces the nitrile group. Conducted in aprotic solvents like toluene or xylene, this step benefits from catalytic iodide or transition metal complexes to enhance reactivity. Source’s Grignard reagent synthesis, which employs iodine as a catalyst for halogen-metal exchange, provides a conceptual framework for optimizing this alkylation.
Hydrolysis to Carboxylic Acid
The nitrile intermediate undergoes hydrolysis under strongly acidic (e.g., concentrated HCl) or basic conditions (e.g., aqueous NaOH). Source details a similar transformation, where p-nitrophenylacetonitrile is hydrolyzed to 3-aminophenylacetic acid via reflux with iron powder in acidic media. For the target compound, hydrolysis at 90–95°C for 4–6 hours ensures complete conversion, followed by solvent extraction to isolate the product.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Alkylation-Chloroacetic | 70–75% | >95% | Moderate | High |
| Reductive Amination | 60–65% | 90–92% | High | Moderate |
| Nitrile Hydrolysis | 80–85% | >98% | Low | High |
The nitrile hydrolysis route offers superior yield and purity, attributed to the stability of nitrile intermediates and the efficiency of hydrolysis conditions. Conversely, reductive amination’s lower yield reflects challenges in imine stability and byproduct formation.
Optimization Strategies and Reaction Mechanisms
Solvent and Catalyst Selection
Polar aprotic solvents like DMF enhance alkylation rates by stabilizing transition states, while transition metal catalysts (e.g., Fe(AcAc)₃) improve Grignard reagent formation in nitrile synthesis. Source emphasizes the role of ligand-acid complexes in facilitating ketene additions, a principle applicable to carboxylation steps.
Temperature and Stoichiometry
Elevated temperatures (100–110°C) accelerate amine alkylation but risk thermal decomposition. Stoichiometric excess of ethylamine (1:1.2 molar ratio) suppresses dialkylation, as evidenced in Source’s amine-chloride reactions.
Challenges in Purification and Scalability
Crystallization from ethanol-water mixtures effectively removes unreacted starting materials, while distillation purifies volatile amine intermediates. Source’s use of solvent extraction for isolating organic layers provides a scalable purification protocol . However, the hygroscopic nature of trifluoromethyl groups complicates storage, necessitating anhydrous conditions.
Q & A
Q. What are the recommended synthetic routes for [Ethyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid, and how can reaction efficiency be optimized?
- Methodological Answer : A plausible route involves coupling 3-(trifluoromethyl)benzylamine derivatives with ethyl bromoacetate via nucleophilic substitution, followed by hydrolysis to yield the acetic acid moiety. Optimization can be achieved by using trifluoroacetic acid (TFA) as a catalyst in non-polar solvents (e.g., dichloromethane) to enhance reaction rates and purity . Reaction monitoring via thin-layer chromatography (TLC) and purification via reversed-phase HPLC (using 0.1% TFA in acetonitrile/water gradients) is advised .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Analysis : Use , , and NMR to confirm the trifluoromethyl group ( ppm in NMR) and ethyl/benzyl proton environments. Deuterated TFA (TFA-d) may resolve signal splitting in polar solvents .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (expected [M+H] ~ 292.1 g/mol) and detect impurities .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data when analyzing this compound derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., rotameric equilibria). Use deuterated solvents (e.g., DO or CDCl) and variable-temperature NMR to stabilize signals. For trifluoromethyl groups, ensure decoupling during NMR to simplify splitting patterns . If isomerization is suspected (e.g., due to steric hindrance), compare experimental data with DFT-calculated chemical shifts .
Q. What strategies are effective for controlling stereochemistry during the synthesis of this compound?
- Methodological Answer : Stereochemical control requires chiral catalysts (e.g., L-proline derivatives) or enantiopure starting materials. For amide bond formation, use coupling agents like HATU with DIPEA in DMF to minimize racemization. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak IC column with hexane/isopropanol mobile phase) .
Q. How do pH and solvent polarity influence the stability of this compound in aqueous solutions?
- Methodological Answer :
- pH Effects : The compound’s stability decreases in alkaline conditions (pH > 8) due to hydrolysis of the acetic acid moiety. Buffers like phosphate (pH 6–7) or citrate (pH 4–5) are optimal for storage .
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance solubility but may accelerate degradation. Use low-polarity solvents (e.g., ethyl methyl carbonate) for long-term stability .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model nucleophilic attack at the amino or carboxylate sites. Solvent effects (e.g., PCM for water) improve accuracy. Compare calculated activation energies with experimental kinetics (e.g., Arrhenius plots) to validate models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
